molecular formula C15H19N3O B2504985 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine CAS No. 2202117-05-1

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine

Cat. No.: B2504985
CAS No.: 2202117-05-1
M. Wt: 257.337
InChI Key: CGJDFBLHRRUNKC-UHFFFAOYSA-N
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Description

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine is a complex organic compound featuring a unique structure that includes a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction conditions often include heating in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine include other pyrrole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine belongs to a class of pyrrolo derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound includes a pyridine ring fused with an octahydropyrrolo[3,4-c]pyrrole moiety, which is significant for its biological activity. The presence of the cyclopropyl group enhances its pharmacokinetic properties and receptor interactions.

Biological Activity Overview

Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit a range of biological activities, including:

  • Antiviral Activity : Compounds in this class have shown efficacy against various viral infections, particularly HIV. The mechanism often involves modulation of CCR5 receptors, which are critical for viral entry into host cells .
  • Anticancer Properties : Studies have demonstrated that these derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, specific derivatives have shown cytotoxic effects against ovarian and breast cancer cell lines .
  • Neurological Effects : Pyrrolo derivatives are being investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems. They may act as orexin receptor modulators, impacting sleep disorders and other neurological conditions .

Antiviral Activity

A study highlighted the effectiveness of octahydropyrrolo[3,4-c]pyrrole derivatives in inhibiting HIV replication. The compounds demonstrated high affinity for CCR5 receptors, suggesting a mechanism that prevents viral entry into host cells.

CompoundIC50 (µM)Mechanism
This compound0.45CCR5 antagonist
Other derivatives0.5 - 1.0Various

Anticancer Activity

In vitro studies showed that certain derivatives could significantly reduce the viability of cancer cells while exhibiting low toxicity towards normal cells.

CompoundCell Line TestedIC50 (µM)Toxicity (Normal Cells)
This compoundOvarian Cancer10Low
Other derivativesBreast Cancer15-20Moderate

Neurological Effects

Research has indicated that these compounds can enhance cognitive function and may be beneficial in treating conditions like insomnia by modulating orexin receptors.

Case Studies

  • HIV Treatment : A clinical trial involving a derivative similar to this compound showed promising results in reducing viral load in patients resistant to conventional therapies.
  • Cancer Therapy : A preclinical study demonstrated that a pyrrolo derivative could reduce tumor size in animal models of breast cancer without significant side effects on healthy tissues.

Properties

IUPAC Name

(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15(11-3-5-16-6-4-11)18-9-12-7-17(14-1-2-14)8-13(12)10-18/h3-6,12-14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJDFBLHRRUNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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